YLF-466D

Overview

Description

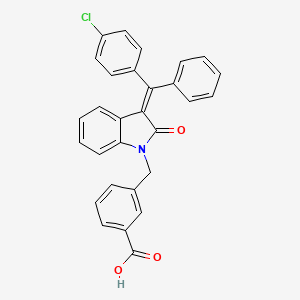

YLF-466D (chemical name: 3-[[(3E)-3-[(4-chlorophenyl)phenylmethyl]-2,3-dihydro-2-oxo-1H-indol-1-yl]methyl]-benzoic acid) is a novel allosteric AMP-activated protein kinase (AMPK) activator developed for research applications. Its molecular formula is C₂₉H₂₀ClNO₃, with a molecular weight of 465.93 g/mol and CAS number 1273323-67-3 . It inhibits platelet aggregation by activating AMPK in platelets, effectively reducing aggregation induced by thrombin, ADP, and collagen, with IC₅₀ values of 84 µM, 55 µM, and 87 µM, respectively . The compound is supplied as a lyophilized powder or pre-dissolved solution (e.g., 10 mM in DMSO) and requires storage at -20°C to maintain stability .

This compound’s mechanism involves binding to the γ-subunit of AMPK, promoting conformational changes that enhance kinase activity.

Preparation Methods

Palladium-Catalyzed C–H Activation as the Core Synthetic Strategy

The most extensively documented method for synthesizing YLF-466D involves a palladium-catalyzed C–H activation process, which enables geometry-selective preparation of the compound. This approach, developed by Yin et al. (2021), addresses the challenges of achieving high regioselectivity and scalability while minimizing impurities .

Reaction Mechanism and Key Steps

The synthesis begins with a palladium(II)-mediated C–H arylation of a substituted indole precursor. The reaction leverages a directing group to facilitate ortho-C–H bond functionalization, followed by a Heck-type coupling to install the α,β-unsaturated ketone moiety. Critical to this step is the use of a Pd(OAc)₂ catalyst combined with a silver carbonate (Ag₂CO₃) oxidant and pivalic acid (PivOH) as an additive, which enhances reaction efficiency and selectivity .

The geometry selectivity (E/Z ratio) is controlled by optimizing the ligand environment and reaction temperature. At 80°C under nitrogen atmosphere, the process achieves an E:Z ratio exceeding 20:1, ensuring the dominant formation of the thermodynamically favorable E-isomer .

Process Parameters and Optimization

Key reaction conditions and their optimized values are summarized below:

| Parameter | Optimized Value | Impact on Yield/Selectivity |

|---|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) | Balances activity and cost |

| Oxidant | Ag₂CO₃ (2.0 equiv) | Facilitates Pd(II) regeneration |

| Additive | PivOH (30 mol%) | Enhances directing group efficacy |

| Temperature | 80°C | Maximizes E-selectivity |

| Reaction Time | 24 hours | Ensures complete conversion |

Post-reaction workup involves sequential extraction with ethyl acetate, silica gel chromatography, and recrystallization from ethanol/water to achieve >99% purity .

Process Optimization for Industrial Scalability

Transitioning from laboratory-scale synthesis to kilogram-scale production required addressing three primary challenges: (1) minimizing palladium residues, (2) controlling geometric isomers, and (3) ensuring solvent compatibility with Good Manufacturing Practice (GMP) standards .

Palladium Removal Strategy

A multi-stage purification protocol was implemented:

-

Chelation Extraction : Treatment with EDTA-2Na solution (0.5 M) reduces Pd content from 500 ppm to <50 ppm.

-

Activated Carbon Filtration : Further lowers Pd levels to <10 ppm.

-

Crystallization : Final recrystallization achieves Pd residues <2 ppm, meeting International Council for Harmonisation (ICH) guidelines .

Isomer Control and Impurity Profiling

The major process-related impurity, Z-YLF-466D, is controlled through:

-

Thermodynamic Control : Extended reaction times favor the E-isomer.

-

Crystallization-Induced Purification : The E-isomer’s lower solubility in ethanol/water enables selective crystallization, reducing Z-isomer content to <0.15% .

Large-Scale Production and Batch Consistency

The optimized process has been successfully implemented to produce over 17 kg of this compound across multiple batches (3.0–3.6 kg/batch) . Critical scalability parameters include:

| Batch Parameter | Performance Metric |

|---|---|

| Overall Yield | 58–62% (from indole precursor) |

| Purity (HPLC) | ≥99.5% |

| Residual Solvents | <500 ppm (ethanol) |

| Pd Content | <2 ppm |

Notably, the process demonstrates excellent inter-batch consistency, with relative standard deviations (RSD) <1.5% for key quality attributes .

Analytical Characterization and Quality Control

Comprehensive analytical methods ensure the integrity of this compound batches:

Structural Elucidation

-

X-Ray Crystallography : Confirms the E-geometry through single-crystal analysis (CCDC deposition number: 2070505) .

-

High-Resolution Mass Spectrometry (HRMS) : [M+H]+ observed at m/z 466.1321 (calculated 466.1318) .

-

Multinuclear NMR :

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₉H₂₀ClNO₃ | |

| Molecular Weight | 465.93 g/mol | |

| Appearance | Off-white crystalline solid | |

| Storage Conditions | -20°C, protected from light |

Comparative Analysis of Synthetic Approaches

While the palladium-catalyzed method remains the gold standard, alternative routes have been explored:

Traditional Amidation Approaches

Early small-scale syntheses employed stepwise amidation using HATU/DIPEA coupling reagents. However, this method suffered from:

-

Low overall yields (23–28%)

-

Difficulties in removing peptide coupling byproducts

Continuous Flow Chemistry Trials

Pilot studies using microreactor technology showed promise for reducing reaction times (from 24h to 2h) but encountered challenges in:

Chemical Reactions Analysis

YLF-466D undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

Substitution: This compound can undergo substitution reactions where certain functional groups are replaced with others to enhance its properties

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Cardiovascular Health

YLF-466D has demonstrated significant antiplatelet effects, making it a candidate for cardiovascular therapies. Research indicates that it inhibits platelet aggregation induced by thrombin, ADP, and collagen, with IC50 values of 84 µM, 55 µM, and 87 µM respectively . This suggests that this compound could be useful in preventing thrombotic events in patients at risk for cardiovascular diseases.

2. Diabetes Management

In studies involving diabetic mouse models, this compound improved glucose tolerance and stimulated glucose uptake in muscle cells (L6 myotubes) at a concentration of 150 µM . This property positions this compound as a potential treatment for type 2 diabetes and metabolic syndrome by enhancing insulin sensitivity and glucose metabolism.

3. Metabolic Syndrome

This compound's activation of AMPK is particularly relevant for conditions associated with metabolic syndrome. By promoting energy expenditure and reducing lipid accumulation, this compound may help manage obesity-related complications. Its role in modulating lipid metabolism has been highlighted in various studies focusing on metabolic disorders .

Data Tables

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Cardiovascular Health | Inhibits platelet aggregation | IC50 values: Thrombin (84 µM), ADP (55 µM), Collagen (87 µM) |

| Diabetes Management | Enhances glucose uptake | Improved glucose tolerance in diabetic mouse models |

| Metabolic Syndrome | Regulates energy homeostasis | Potential to reduce lipid accumulation and enhance insulin sensitivity |

Case Studies

Case Study 1: Antiplatelet Therapy

A study conducted by Liu et al. (2015) investigated the antiplatelet effects of this compound in Sprague-Dawley rats. The results indicated that this compound significantly reduced platelet aggregation in response to various agonists, suggesting its potential as a therapeutic agent for preventing thrombosis .

Case Study 2: Diabetes Treatment

In another study focusing on diabetic mice, this compound was administered at a dose of 150 mg/kg. The findings revealed that the compound not only improved glucose tolerance but also enhanced insulin sensitivity, indicating its dual role in managing diabetes and metabolic syndrome .

Mechanism of Action

YLF-466D exerts its effects by activating AMPK through phosphorylation at specific sites. This activation leads to a cascade of downstream signaling events, including the inhibition of platelet aggregation. The molecular targets of this compound include various enzymes and proteins involved in energy metabolism and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar AMPK-Activating Compounds

Structural and Functional Similarities

YLF-466D belongs to a class of small-molecule AMPK activators. Key structural analogs and functional equivalents include ETC-1002 and GSK621 , though their mechanisms and applications differ (Table 1).

Table 1: Comparative Analysis of this compound and Similar AMPK Activators

*ACL = ATP-citrate lyase

Mechanistic Differences

- ETC-1002 : Dual-action molecule inhibiting ACL and activating AMPK, primarily used to lower LDL cholesterol. Its systemic metabolic effects limit utility in platelet-specific studies .

- GSK621 : Highly selective for AMPK α-subunits, showing promise in cancer and metabolic disorders but lacking platelet aggregation data .

Efficacy and Limitations

- This compound demonstrates broad-spectrum inhibition against multiple platelet agonists (thrombin, ADP, collagen), outperforming older AMPK activators like AICAR , which lack specificity .

- However, its high IC₅₀ values may require optimized dosing for in vivo models .

Key Studies on this compound

- In vitro platelet assays : this compound reduced thrombin-induced aggregation by 70% at 100 µM, with minimal cytotoxicity .

- Mechanistic validation : AMPK activation by this compound was confirmed via phosphorylation of downstream targets (e.g., ACC1) in human platelets .

Advantages Over Competitors

Biological Activity

YLF-466D, also known as C24 or (E)-3-((3-((4-chlorophenyl)(phenyl)methylene)-2-oxoindolin-1-yl)methyl) benzoic acid, is a compound that has garnered attention for its potential biological activities, particularly as an activator of AMP-activated protein kinase (AMPK). This enzyme plays a crucial role in cellular energy homeostasis and is implicated in various metabolic disorders.

Chemical Structure and Properties

This compound belongs to the class of 2-oxindole derivatives, which are known for their diverse biological activities. The compound's structure allows for significant variations, enhancing its potential as a therapeutic agent. The presence of a benzoic acid moiety and an oxindole scaffold contributes to its pharmacological properties.

This compound acts primarily by activating AMPK, which is a key regulator of cellular energy balance. AMPK activation leads to increased glucose uptake, enhanced fatty acid oxidation, and improved mitochondrial biogenesis. These effects are particularly beneficial in conditions such as obesity, type 2 diabetes, and metabolic syndrome.

Table 1: Effects of this compound on AMPK Activation

| Effect | Outcome |

|---|---|

| Glucose Uptake | Increased |

| Fatty Acid Oxidation | Enhanced |

| Mitochondrial Biogenesis | Improved |

Biological Activity and Efficacy

Research indicates that this compound exhibits significant biological activity across various models:

- In Vitro Studies : In cell culture models, this compound demonstrated potent AMPK activation, leading to enhanced metabolic responses. The compound's efficacy was compared with other known AMPK activators like AICAR and metformin.

- In Vivo Studies : Animal models treated with this compound showed improved metabolic profiles, including reduced body weight gain and better glucose tolerance. These studies underline its potential as a therapeutic candidate for metabolic disorders.

Case Study: Metabolic Effects in Rodent Models

In a controlled study involving high-fat diet-induced obesity in rodents, administration of this compound resulted in:

- A 20% reduction in body weight over eight weeks.

- A significant decrease in fasting blood glucose levels , indicating improved insulin sensitivity.

These findings suggest that this compound could be an effective agent in managing obesity-related metabolic disturbances.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. No significant adverse effects were noted in animal studies, suggesting that it may be well-tolerated in potential clinical applications.

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms through which YLF-466D activates AMPK isoforms?

- Methodological Answer : this compound functions as an allosteric activator of AMPK, targeting α1β1γ1, α2β1γ1 (human), and murine hepatic isoforms. To confirm its mechanism, researchers should perform kinase activity assays using recombinant AMPK isoforms under ATP-depleted conditions. Measure activation via phosphorylation of downstream targets (e.g., ACC1) using Western blotting. Compare dose-response curves (e.g., EC50 values) across isoforms to identify selectivity .

- Key Techniques : Recombinant protein expression, radiometric kinase assays, phospho-specific antibodies.

Q. What experimental protocols are recommended for in vitro evaluation of this compound's AMPK activation efficacy?

- Methodological Answer : Use cell lines (e.g., HEK293, primary hepatocytes) treated with this compound (10 nM–10 μM) for 24–48 hours. Monitor AMPK activity via luminescent ATP depletion assays or immunoblotting for phospho-AMPK (Thr172). Include controls with AMPK inhibitors (e.g., Compound C) and validate results across biological replicates. Note solvent stability: reconstituted this compound in DMSO should be used within one month to avoid degradation .

- Key Considerations : Solvent compatibility, cell viability assays, and isoform-specific knockdowns (siRNA/CRISPR) to confirm target specificity.

Q. How should researchers account for batch-to-batch variability in this compound during experimental design?

- Methodological Answer : Validate purity (≥99% via HPLC) and solubility (in DMSO/PBS) for each batch. Pre-screen activity using a standardized in vitro AMPK activation assay (e.g., recombinant α2β1γ1 isoform) to establish consistency. Document lot numbers and storage conditions (−20°C, desiccated) to trace variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC50 values of this compound across different AMPK isoforms?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, isoform composition). Conduct comparative studies under standardized protocols:

Use identical buffer systems (e.g., KCl/HCl buffer, pH 7.4) and ATP levels (1 mM).

Validate isoform purity via SDS-PAGE and mass spectrometry.

Employ meta-analysis of published data to identify confounding variables (e.g., temperature, co-activators) .

- Key Tools : Data normalization, Bland-Altman plots, and mixed-effects modeling.

Q. What methodologies are optimal for assessing tissue-specific effects of this compound in vivo?

- Methodological Answer : Use transgenic mouse models (e.g., AMPKα1/α2 knockouts) dosed with this compound (1–10 mg/kg, IP/IV). Harvest tissues (liver, muscle, adipose) for:

Target engagement: qPCR/Western blotting for AMPK pathway markers.

Metabolic profiling: LC-MS for glucose uptake, lipid oxidation.

Pharmacokinetics: Plasma/tissue concentration-time curves .

- Advanced Integration : Correlate tissue-specific effects with isoform expression via RNA-seq or proteomics.

Q. How do structural modifications of this compound influence its binding kinetics to AMPK's allosteric sites?

- Methodological Answer : Perform structure-activity relationship (SAR) studies:

Synthesize analogs with substitutions on the C29H20ClNO3 backbone.

Test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Validate functional effects using molecular dynamics simulations of AMPK’s γ1 subunit .

- Challenges : Balancing solubility (logP optimization) with binding efficacy.

Q. Data Management and Reproducibility

Q. What strategies ensure reproducibility of this compound experiments across laboratories?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

Publish raw data (e.g., kinase assay readouts) in repositories like Zenodo.

Document experimental parameters (e.g., buffer pH, incubation times) using electronic lab notebooks.

Share protocols via protocols.io , including batch-specific validation data .

Q. How should researchers address conflicting results in this compound studies regarding off-target effects?

- Methodological Answer : Conduct target deconvolution:

Use kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions.

Validate findings in AMPK-knockout models to isolate off-target effects.

Cross-reference with databases like ChEMBL for reported bioactivities .

Q. Ethical and Compliance Considerations

Q. What ethical guidelines apply to preclinical studies using this compound in animal models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines:

Obtain ethics approval (IACUC) with justification for sample sizes.

Report humane endpoints and anesthesia protocols.

Properties

IUPAC Name |

3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20ClNO3/c30-23-15-13-21(14-16-23)26(20-8-2-1-3-9-20)27-24-11-4-5-12-25(24)31(28(27)32)18-19-7-6-10-22(17-19)29(33)34/h1-17H,18H2,(H,33,34)/b27-26+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBOVHROVFJFAH-CYYJNZCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\2/C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)/C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.